molecular formula C13H10ClNO2 B6396124 4-(3-Aminophenyl)-2-chlorobenzoic acid CAS No. 1261928-67-9

4-(3-Aminophenyl)-2-chlorobenzoic acid

Cat. No.: B6396124
CAS No.: 1261928-67-9
M. Wt: 247.67 g/mol
InChI Key: YMKSLVPSTVDFCK-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-2-chlorobenzoic acid is a benzoic acid derivative featuring a chlorine atom at the 2-position and a 3-aminophenyl group at the 4-position. This structure combines aromatic chlorination with an amino-substituted phenyl ring, making it a versatile intermediate in pharmaceutical and materials chemistry. Its reactivity is influenced by electron-withdrawing (chloro) and electron-donating (amino) groups, enabling applications in drug design, polymer synthesis, and catalysis .

Properties

IUPAC Name

4-(3-aminophenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKSLVPSTVDFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688655
Record name 3'-Amino-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-67-9
Record name 3'-Amino-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-2-chlorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-2-chlorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-(3-Aminophenyl)-2-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Amino-2-chlorobenzoic Acid (CAS 2457-76-3)
  • Structure: Amino group at 4-position, chloro at 2-position.
  • Physical Properties : Melting point (mp) 210–215°C .
  • Comparison: The absence of a phenyl spacer between the amino group and the benzoic acid core reduces steric bulk compared to 4-(3-aminophenyl)-2-chlorobenzoic acid. This may enhance solubility but limit π-π stacking in solid-state structures.
3-Amino-4-chlorobenzoic Acid (CAS 2486-71-7)
  • Structure: Amino at 3-position, chloro at 4-position.
  • Comparison: The reversed substituent positions alter electronic effects.
2-(3-Amino-4-chlorobenzoyl)benzoic Acid (CAS 118-04-7)
  • Structure: Benzoyl group bridges the amino-chloro substituents.
  • Comparison: The ketone in the benzoyl group introduces electron-withdrawing effects, increasing electrophilicity. This compound has been studied for antitumor activity, whereas this compound’s applications remain less explored .

Functional Group Variations

4-(4-Acetylphenyl)-2-chlorobenzoic Acid (CAS 1261938-19-5)
  • Structure: Acetyl group replaces the amino group.
  • Comparison: The acetyl group is electron-withdrawing, reducing nucleophilicity at the phenyl ring. This may hinder amidation or coupling reactions compared to the amino-substituted analog .
2-Chlorobenzoic Acid (CAS 118-91-2)
  • Structure: Lacks the 3-aminophenyl group.
  • Comparison: Simpler structure with lower molecular weight (156.57 g/mol vs. 261.68 g/mol for the target compound).

Halogenated Derivatives

4-(3-Carboxy-5-fluorophenyl)-2-chlorobenzoic Acid (CAS 1261906-07-3)
  • Structure : Fluorine and carboxylic acid substituents.
  • Comparison : Fluorine’s electronegativity enhances acidity and metabolic stability. The dual carboxylic acid groups increase water solubility but may complicate synthetic routes .
2-Bromo- and 2-Iodobenzoic Acids
  • However, they are less electronegative than chlorine, altering reactivity patterns .
Antioxidant Selenium Analogs
  • Example: Seleno-oct-2-en-1-one and selenosemicarbazides.
  • Comparison: Selenium-containing compounds exhibit superior antioxidant activity (e.g., GPx modulation) but face toxicity concerns.
Pyridine Derivatives
  • Example: 2-Amino-4-methylpyridine 2-chlorobenzoic acid.
  • Comparison : Pyridine’s basic nitrogen enhances metal coordination, useful in catalysis. The target compound’s aniline group may instead facilitate aryl amination reactions .

Data Tables

Table 1. Physical and Structural Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound 261.68 Not reported Chloro, amino, benzoic acid
4-Amino-2-chlorobenzoic acid 171.57 210–215 Chloro, amino, benzoic acid
2-Chlorobenzoic acid 156.57 142–144 Chloro, benzoic acid
4-(4-Acetylphenyl)-2-chlorobenzoic acid 274.70 Not reported Chloro, acetyl, benzoic acid

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